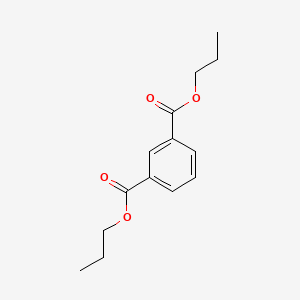

Isophthalic acid, dipropyl ester

Description

Contextual Significance of Aromatic Dicarboxylic Acid Esters in Contemporary Chemistry

Aromatic dicarboxylic acid esters represent a significant class of compounds in modern chemistry, primarily due to their widespread use as monomers for producing commercially vital polymers. sigmaaldrich.com Isomers such as terephthalic acid esters are fundamental to the production of polyethylene (B3416737) terephthalate (B1205515) (PET), used globally for beverage containers and food packaging. sigmaaldrich.com The isophthalic acid variants are crucial for creating high-performance polymers, including fire-resistant materials and specialized coating resins. sigmaaldrich.com

The significance of these esters lies in their tunable properties. The rigid aromatic ring imparts thermal stability and mechanical strength to polymers, while the nature of the ester alkyl groups can be varied to control flexibility, solubility, and other physical characteristics. This versatility makes them a focal point of research in materials science for creating new plastics, fibers, and composites with tailored properties. Beyond polymers, these esters are used as plasticizers to enhance the flexibility of materials like polyvinyl chloride (PVC) and find roles as intermediates in the synthesis of pharmaceuticals and dyes. ontosight.ai

Interdisciplinary Relevance of Isophthalic Acid Derivatives

The scientific interest in isophthalic acid derivatives extends across multiple disciplines, demonstrating their broad utility.

Materials Science and Polymer Chemistry: Isophthalic acid is a key ingredient in the manufacture of unsaturated polyester (B1180765) resins (UPR) and PET resins. sigmaaldrich.com Its unique 1,3-substitution pattern disrupts the crystalline regularity found in polymers made from its para-isomer (terephthalic acid), resulting in materials with different mechanical properties, often enhancing flexibility and clarity. This makes isophthalate-containing polymers valuable in advanced coatings, and high-performance composites. Furthermore, derivatives are precursors to specialized polymers like polybenzimidazole, known for its exceptional thermal and chemical stability. sigmaaldrich.com

Medicinal Chemistry and Biochemistry: Isophthalic acid derivatives serve as scaffolds in drug discovery. Research has shown that certain synthetic derivatives can act as ligands for the C1 domain of protein kinase C (PKC), an enzyme implicated in cancer and other diseases. nih.gov Scientists have designed and synthesized these derivatives to modulate PKC activity, highlighting their potential as research tools and starting points for developing new therapeutic agents. nih.gov

Supramolecular Chemistry: The isophthalate (B1238265) structure is a valuable building block in creating complex, self-assembling systems. Researchers have used isophthalic acid derivatives to construct intricate coordination polymers and metal-organic frameworks (MOFs). medchemexpress.com These materials exhibit interesting properties like high thermal stability and photoluminescence, with potential applications in sensing, catalysis, and gas storage. medchemexpress.com

Scope and Research Trajectories Pertaining to Dipropyl Isophthalate

While dipropyl isophthalate has established applications as a plasticizer in PVC manufacturing and as an industrial solvent, current and future research trajectories are guided by broader scientific trends in materials science and environmental health. ontosight.ai

One primary area of investigation stems from the widespread scrutiny of phthalate (B1215562) esters as a class. Concerns about their potential to act as endocrine disruptors have driven research into understanding their biological activity and environmental fate. ontosight.ai A key research trajectory for dipropyl isophthalate involves detailed characterization of its metabolic pathways and interaction with biological systems to create a comprehensive profile of its activity, moving beyond general assumptions for the class. ontosight.aiwikipedia.org

Future research directions are likely to follow several paths:

Advanced Polymer Synthesis: As a difunctional monomer, dipropyl isophthalate is a candidate for creating novel polyesters and co-polymers. Research can be directed towards its polymerization with various diols to synthesize materials with specific properties, potentially focusing on creating biodegradable or high-performance plastics where its structure may offer advantages over more common phthalate isomers.

Comparative Performance Analysis: In its role as a plasticizer, focused studies are needed to benchmark its performance characteristics—such as efficiency, permanence, and migration rates from a polymer matrix—against other widely used plasticizers. This data is critical for identifying safer or more effective alternatives in industrial formulations. wikipedia.org

Biological Activity Screening: Drawing from findings on related compounds, a logical research path is the systematic screening of dipropyl isophthalate for specific biological effects. Studies on other phthalate esters have revealed antimicrobial and antifungal properties. cabidigitallibrary.orgresearchgate.netresearchgate.net Investigating whether dipropyl isophthalate exhibits similar bioactivity could open new avenues for its application as a specialized additive in materials requiring antimicrobial protection.

Table 2: Calculated Physical Properties of Isophthalic acid, dipropyl ester

| Property | Value | Unit |

|---|---|---|

| logPoct/wat (Octanol/Water Partition Coefficient) | 2.820 | |

| Water Solubility (log10WS) | -3.63 | mol/l |

| Enthalpy of Vaporization (ΔvapH°) | 68.01 | kJ/mol |

| Boiling Point (Tboil) | 600.38 | K |

| Melting Point (Tfus) | 288.01 | K |

Data sourced from Cheméo, based on calculated properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3143-06-4 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

dipropyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |

InChI Key |

FZNKCFJDFGDMKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)C(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dipropyl Isophthalate

Esterification Reactions for Dipropyl Isophthalate (B1238265) Synthesis

Fischer Esterification Approaches with Propanolic Reagents

The Fischer-Speier esterification, a classic method for producing esters, involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. In the synthesis of dipropyl isophthalate, isophthalic acid is reacted with propanol (B110389). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of propanol or to remove the water formed during the reaction, for instance, through azeotropic distillation.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester.

Acid-Catalyzed Synthetic Routes for Isophthalate Esters

A variety of strong acids can be employed as catalysts in the synthesis of isophthalate esters. Common choices include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The role of the acid catalyst is to protonate the carbonyl group of the isophthalic acid, making it more susceptible to nucleophilic attack by propanol.

The reaction is reversible, and the equilibrium can be shifted to favor the product by removing water as it is formed. The general mechanism for acid-catalyzed esterification proceeds through a series of protonation and deprotonation steps, ultimately leading to the formation of the ester and water.

Metal-Mediated and Organometallic Catalysis in Isophthalate Esterification

In addition to traditional acid catalysts, various metal-based and organometallic compounds have been shown to be effective catalysts for esterification reactions. These catalysts can offer advantages in terms of selectivity and milder reaction conditions. For the synthesis of isophthalate esters, catalysts based on metals such as tin and titanium have been found to be efficient.

Organometallic compounds, such as orthoesters or condensed orthoesters of titanium, zirconium, or aluminum, can be used to prepare esterification catalysts. These catalysts are often employed in industrial processes for the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), demonstrating their applicability to dicarboxylic acids such as isophthalic acid. The activity of metal ion catalysts in the esterification of isophthalic acid has been observed to decrease in the order of Sn²⁺ > Ti⁴⁺ > Zn²⁺ > Pb²⁺ ≈ Co²⁺ ≈ Cd²⁺.

Alternative Synthetic Pathways for Dipropyl Isophthalate and Related Esters

Beyond direct esterification, alternative synthetic routes can be employed for the preparation of dipropyl isophthalate. These methods may offer advantages such as higher reactivity, faster reaction times, or unique processing conditions.

Formation via Isophthaloyl Chloride Intermediates

A highly effective method for the synthesis of esters involves the use of acyl chlorides. For the preparation of dipropyl isophthalate, isophthalic acid can first be converted to its more reactive derivative, isophthaloyl chloride. This is typically achieved by reacting isophthalic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

The resulting isophthaloyl chloride is a highly reactive compound that readily reacts with alcohols, such as propanol, to form the corresponding ester. This reaction is generally rapid and irreversible, proceeding via a nucleophilic acyl substitution mechanism. The reaction between an acyl chloride and an alcohol is typically exothermic and produces hydrogen chloride as a byproduct. This method is particularly useful for preparing esters from alcohols that may be sensitive to the strongly acidic conditions of Fischer esterification.

Supercritical Fluid-Mediated Esterification Processes

An innovative approach to esterification involves the use of supercritical fluids as the reaction medium. Supercritical fluids, such as supercritical carbon dioxide or supercritical alcohols, exhibit unique properties that can enhance reaction rates and selectivity.

In the context of dipropyl isophthalate synthesis, supercritical propanol can serve as both a reactant and the reaction medium. The high temperature and pressure conditions of the supercritical state can increase the miscibility of the reactants and facilitate the reaction without the need for a traditional catalyst. Carboxylic acids have been shown to be readily esterified with ethanol (B145695) in a supercritical system. This method offers potential environmental benefits by reducing the need for organic solvents and can lead to simplified downstream processing.

Green Chemistry Approaches in Ester Synthesis

The synthesis of esters, including dipropyl isophthalate, is traditionally reliant on methods that can be environmentally burdensome, often employing harsh acid catalysts, high temperatures, and volatile organic solvents. In alignment with the principles of sustainable chemical manufacturing, significant research has been directed towards developing greener, more efficient, and safer synthetic routes for esterification. mdpi.comcarlroth.com These modern approaches aim to minimize waste, reduce energy consumption, and replace hazardous substances with benign alternatives. unibo.it

Key green chemistry strategies applicable to the synthesis of dipropyl isophthalate from isophthalic acid and propanol include the use of novel catalysts, alternative reaction media and conditions, and innovative energy sources. These methods offer substantial improvements in terms of environmental impact and process efficiency over conventional techniques like Fischer esterification, which typically uses stoichiometric amounts of strong mineral acids. nih.gov

Catalyst Innovation: A primary focus of green esterification is the replacement of homogeneous acid catalysts, such as sulfuric acid, with heterogeneous solid acid catalysts. iitm.ac.in Materials like zeolites, ion-exchange resins (e.g., Dowex H+), and metal oxides offer several advantages:

Reusability: Solid catalysts can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. nih.govsemanticscholar.org

Reduced Corrosion: They are generally less corrosive than mineral acids, simplifying reactor design and maintenance.

Improved Selectivity: The defined pore structures of catalysts like zeolites can lead to higher selectivity for the desired ester product. mdpi.com

Milder Conditions: Many solid acid catalysts can effectively promote esterification under less extreme temperatures. ku.edu

Enzymatic catalysis represents another significant advancement. Lipases, a class of enzymes, can catalyze the esterification of carboxylic acids and alcohols with high specificity and under very mild operating conditions, typically at or near room temperature. researchgate.netmdpi.com This biocatalytic approach minimizes the formation of by-products and reduces energy consumption. nih.gov The use of enzymes is particularly appealing as they are biodegradable and operate with high selectivity, which simplifies purification processes. researchgate.net

Alternative Reaction Conditions and Solvents: Green chemistry principles strongly advocate for the reduction or elimination of hazardous solvents. carlroth.comjove.com For ester synthesis, several alternatives are being explored:

Solvent-Free Reactions: Conducting the reaction without a solvent (neat) is the ideal scenario, as it maximizes the concentration of reactants and eliminates solvent-related waste. scilit.com

Greener Solvents: When a solvent is necessary, the focus shifts to less hazardous options. Acetonitrile (B52724), for instance, has been utilized as a greener alternative to chlorinated solvents in reactions like the Steglich esterification. jove.com

Novel Techniques: Innovative methods like aerosolization have been developed to synthesize esters without the need for any catalyst or heat. In this process, micro-droplets of the alcohol and acid react, achieving high yields for certain substrates due to non-equilibrium kinetics at the gas-liquid interface. digitellinc.com

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can dramatically accelerate reaction times, often reducing them from hours to minutes. mdpi.comresearchgate.net This rapid heating can lead to higher yields and cleaner reactions by minimizing the formation of degradation by-products.

The table below compares traditional esterification with emerging green chemistry approaches applicable to the synthesis of dipropyl isophthalate.

| Feature | Conventional Method (Fischer Esterification) | Green Chemistry Approaches |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (zeolites, resins), Enzymes (lipases) |

| Solvent | Often requires excess alcohol or azeotropic solvent (e.g., Toluene) | Solvent-free (neat), Greener solvents (e.g., Acetonitrile), Supercritical CO₂ |

| Reaction Temperature | High (often reflux) | Mild to moderate (Room temperature to <100°C) |

| Catalyst Reusability | No (neutralization required) | High (easily recovered and reused) |

| Waste Generation | High (acidic waste, solvent waste) | Low (minimal by-products, recyclable catalyst) |

| Energy Consumption | High (prolonged heating) | Lower (milder conditions, faster reactions via microwave) |

| Selectivity | Moderate (risk of side reactions) | High (especially with enzymatic catalysts) |

By embracing these green methodologies, the synthesis of esters like dipropyl isophthalate can be transformed into a more sustainable and economically viable process, aligning with the modern imperatives of industrial chemical production. unibo.it

Mechanistic Investigations of Reactions Involving Dipropyl Isophthalate

Reaction Kinetics and Thermodynamics of Isophthalate (B1238265) Ester Formation

The reaction rate is influenced by several factors, including temperature, reactant concentrations, and the presence of a catalyst. Generally, increasing the temperature accelerates the reaction rate. However, as the reaction is reversible, an equilibrium will be established. To drive the reaction towards the formation of the ester, an excess of one reactant, typically the alcohol, is used. The removal of water, a byproduct of the esterification, also shifts the equilibrium towards the products.

The thermodynamics of esterification are also a critical consideration. The enthalpy of formation (ΔHf°) provides insight into the energy changes during the reaction. While specific thermodynamic data for dipropyl isophthalate formation is limited, data for related compounds can offer approximations. For instance, the study of similar esterification reactions can provide estimates for the activation energy (Ea), a key parameter in understanding the temperature dependence of the reaction rate.

Table 1: Kinetic Parameters for Analogous Esterification Reactions

| Reactants | Catalyst | Activation Energy (Ea) (kJ/mol) | Source |

| Palmitic acid and Isopropanol | None | 46 (first step), 54.15 (second step) | matec-conferences.org |

This table presents data for analogous reactions to illustrate the typical range of activation energies in ester formation. Specific data for dipropyl isophthalate is not available.

Detailed Mechanistic Studies of Ester Hydrolysis and Transesterification

The stability and reactivity of dipropyl isophthalate are largely determined by the susceptibility of its ester linkages to hydrolysis and transesterification. These reactions are critical in both the degradation and modification of materials containing this compound.

Base-Induced Saponification Pathways

Table 2: Kinetic Data for Alkaline Hydrolysis of a Related Phthalate (B1215562) Ester

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Source |

| Di-n-butyl phthalate | (1.0 ± 0.05) × 10⁻² | 30.00 ± 0.05 | researchgate.net |

This table provides kinetic data for the hydrolysis of a related phthalate ester to illustrate the rate of saponification. Specific data for dipropyl isophthalate is not available.

Interesterification and Ester-Interchange Reactions in Polymer Systems

In polymer systems, such as polyesters, dipropyl isophthalate can participate in interesterification or ester-interchange reactions. These reactions involve the exchange of the propyl group of the ester with another alcohol or the exchange of the isophthaloyl group with another carboxylic acid. This process is particularly important in the synthesis of copolyesters and in modifying the properties of existing polymers. For example, the reaction of a polyester (B1180765) with an alcohol in the presence of a catalyst can lead to the random distribution of the alcohol moieties along the polymer chain. researchgate.net

The mechanism of interesterification is similar to that of hydrolysis and esterification, involving a tetrahedral intermediate. In the case of alcoholysis, an alcohol molecule acts as the nucleophile. The reaction is typically catalyzed by acids, bases, or metal-containing compounds. In polymer melts, these reactions can lead to changes in molecular weight, composition, and physical properties of the polymer. The incorporation of isophthalate units through ester-exchange reactions has been shown to improve properties such as thermal stability and gas barrier characteristics in some polyesters. researchgate.net

Catalytic Effects on Isophthalate Ester Reactivity

Catalysts play a pivotal role in controlling the rate and selectivity of reactions involving isophthalate esters, from their synthesis to their degradation.

Heterogeneous Catalysis in Ester Synthesis and Degradation

Heterogeneous catalysts offer significant advantages in the synthesis and degradation of isophthalate esters, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the synthesis of esters, solid acid catalysts, such as ion-exchange resins, zeolites, and supported metal oxides, can be employed to promote the esterification of isophthalic acid with propanol (B110389). The catalytic activity of these materials depends on factors such as their surface area, pore size, and the strength and density of their acid sites. matec-conferences.org

For the degradation of isophthalate esters, heterogeneous catalysts can also be utilized. For instance, supported metal catalysts can be used for the catalytic hydrogenation of the aromatic ring or the hydrogenolysis of the ester bonds. The choice of catalyst and reaction conditions can be tailored to achieve specific degradation products. The efficiency of these catalysts is influenced by the support material, the nature of the active metal, and the presence of promoters. The kinetics of reactions on heterogeneous catalysts are often described by Langmuir-Hinshelwood models, which consider the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products.

Role of Lewis Acid Catalysts in Esterification

The synthesis of dipropyl isophthalate through the esterification of isophthalic acid with propanol is a reaction of significant industrial interest. The efficiency of this process is greatly enhanced by the use of catalysts, with Lewis acids playing a crucial role in accelerating the reaction rate. While detailed mechanistic studies specifically focused on the Lewis acid-catalyzed synthesis of dipropyl isophthalate are not extensively documented in publicly available literature, the general principles of Lewis acid catalysis in esterification reactions provide a strong framework for understanding their function in this specific transformation.

Lewis acids are electron-pair acceptors that activate the esterification reaction by coordinating to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (propanol). The general mechanism can be outlined in the following key steps:

Activation of the Carboxylic Acid: The Lewis acid (LA) reversibly coordinates to the carbonyl oxygen atom of isophthalic acid. This step polarizes the C=O bond, increasing the positive partial charge on the carbonyl carbon and thereby activating the molecule for nucleophilic attack.

Nucleophilic Attack: A molecule of propanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking propanol moiety to one of the hydroxyl groups of the original carboxylic acid. This step is often facilitated by the solvent or another alcohol molecule.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation and Catalyst Regeneration: The protonated ester product is deprotonated, and the Lewis acid catalyst is regenerated, allowing it to participate in another catalytic cycle.

This process occurs sequentially for both carboxylic acid groups of the isophthalic acid to form the final product, dipropyl isophthalate.

Interactive Data Table: General Comparison of Lewis Acid Catalyst Types in Esterification

| Catalyst Type | General Activity | Key Characteristics |

| Metal Halides (e.g., AlCl₃, ZnCl₂) | High | Often require stoichiometric amounts; can be corrosive. |

| Metal Alkoxides (e.g., Ti(OPr)₄) | Moderate to High | Prone to hydrolysis, which can lead to catalyst deactivation. |

| Metal Triflates (e.g., Sc(OTf)₃) | Very High | Often effective in catalytic amounts; tolerant to water to some extent. |

| Organotin Compounds | Moderate | Effective but raise environmental and toxicity concerns. |

It is important to note that the optimal Lewis acid catalyst and reaction conditions (temperature, solvent, catalyst loading) for the synthesis of dipropyl isophthalate would need to be determined through empirical studies. The presence of water as a byproduct can also influence the catalytic activity, as some Lewis acids are sensitive to hydrolysis, which can lead to their deactivation. Therefore, the removal of water during the reaction, for example by azeotropic distillation, is a common strategy to drive the equilibrium towards the formation of the ester and maintain catalyst activity.

Advanced Applications of Dipropyl Isophthalate in Material Science and Polymer Chemistry

Co-Polymerization and Polymer Modification with Isophthalate (B1238265) Esters

The incorporation of isophthalate esters into polymer chains is a key strategy for modifying material properties. The meta-substitution of the carboxyl groups on the benzene (B151609) ring introduces a kink in the polymer backbone, which disrupts chain regularity and influences physical characteristics such as crystallinity and flexibility.

Incorporation into Unsaturated Polyester (B1180765) Resins (UPR)

Isophthalic acid is a crucial ingredient in the production of high-performance unsaturated polyester resins (UPRs). chemicalbook.com These resins are widely used in fiberglass-reinforced plastics, coatings, and adhesives. The inclusion of the isophthalate structure enhances the thermal stability, chemical resistance, and mechanical properties of the resulting UPRs. chemicalbook.com The manufacturing process often involves a two-stage method where the isophthalic acid is first reacted with a glycol before the addition of an unsaturated acid, a technique that yields resins with superior properties compared to a one-stage process. nih.gov

While direct studies on dipropyl isophthalate in UPRs are limited, other phthalate (B1215562) esters like dioctyl phthalate (DOP) are known to be used as plasticizers to modify UPRs. chemeo.comgoogle.com The addition of DOP has been shown to increase impact strength and thermal stability at certain concentrations, although it generally decreases tensile strength and modulus of elasticity. chemeo.comgoogle.com It can be inferred that dipropyl isophthalate could function similarly as a modifier or plasticizer in UPR formulations, contributing to flexibility and impact resistance.

Table 1: Effect of Dioctyl Phthalate (DOP) on Unsaturated Polyester Resin Properties

| Property | Effect of Increased DOP Content |

| Impact Strength | Increased (up to 48% at 5 wt% DOP) chemeo.com |

| Modulus of Elasticity | Generally Decreased chemeo.com |

| Tensile Strength | Generally Decreased chemeo.com |

| Thermal Stability | Improved at 5 wt% DOP chemeo.com |

Use as a Co-Monomer in Polyethylene (B3416737) Terephthalate (B1205515) (PET) Derivatives

Polyethylene terephthalate (PET) is a widely used thermoplastic known for its excellent thermal and mechanical properties. However, for certain applications, its tendency to crystallize needs to be suppressed. Isophthalic acid is commonly used as a comonomer in PET production to achieve this. epo.orgontosight.ai The introduction of isophthalic units into the PET chain disrupts its linear structure, which in turn reduces the rate and degree of crystallization. ontosight.ai This modification is particularly important for producing clear, amorphous PET for applications like beverage bottles and films. epo.orgontosight.ai

Development of Specialty Polymers with Tuned Properties (e.g., Reduced Crystallinity)

The ability of the isophthalate structure to reduce crystallinity is a key factor in the development of specialty polymers with tailored properties. By varying the amount of isophthalic acid or its esters in a copolymer, manufacturers can fine-tune the material's characteristics. For instance, in PET copolymers, reducing crystallinity not only enhances clarity but also improves flexibility and processability, which is advantageous in thermoforming applications. google.com

The introduction of bulky side groups or non-linear monomers, such as those derived from isophthalic acid, is a common strategy to create amorphous polymers. chemeo.com For example, copolyesters of PET with 5-tert-butyl isophthalic units have been shown to have a lower crystallizability combined with a higher glass transition temperature, a desirable combination for high-temperature applications. chemeo.com This demonstrates the versatility of the isophthalate moiety in designing specialty polymers. Although not specifically documented, dipropyl isophthalate could potentially be used in similar strategies to develop polymers with reduced crystallinity and other desired performance characteristics.

Isophthalate Esters in High-Performance Polymer Systems

Beyond modifying common plastics, isophthalate esters are integral to the synthesis of high-performance polymers designed for demanding environments.

Precursors for Polybenzimidazole Synthesis

Polybenzimidazole (PBI) is a class of high-performance thermoplastic polymers known for their exceptional thermal and chemical stability. Isophthalic acid and its esters are key precursors in the synthesis of PBI. The commercial production of one type of PBI involves the condensation of diphenyl isophthalate (DPIP) with an aromatic tetraamine.

Research has also explored the use of other isophthalate derivatives in PBI synthesis. For example, a combination of dimethyl isophthalate and diphenyl isophthalate has been used as the dicarboxylic component in a two-stage polymerization process to produce PBI. This indicates that various esters of isophthalic acid can serve as effective monomers. Given that diphenyl and dimethyl esters are used, it is chemically plausible that dipropyl isophthalate could also function as a precursor in the polycondensation reaction to form PBI, releasing propanol (B110389) as a byproduct.

Table 2: Isophthalate-Based Precursors in Polybenzimidazole (PBI) Synthesis

| Precursor | Role in PBI Synthesis |

| Isophthalic Acid | Reacted with aromatic tetraamines in a two-stage process. |

| Diphenyl Isophthalate (DPIP) | Condensed with tetraaminobiphenyl in commercial production. |

| Dimethyl Isophthalate | Used in combination with DPIP in a two-stage polymerization. |

Role in Coating Resins and Industrial Coatings

Isophthalic acid is a vital component in the formulation of high-quality coating resins, including alkyds and polyesters. chemicalbook.com The incorporation of isophthalic acid into these resins imparts excellent weather resistance, durability, hardness, and gloss retention. chemicalbook.com These properties make them suitable for a wide range of industrial and consumer applications, from automotive finishes to protective coatings for marine structures. chemicalbook.com

The resins are typically formulated with other components like solvents, pigments, and additives to create the final coating product. While the direct use of dipropyl isophthalate in coating formulations is not widely documented in scientific literature, it is known to be used as a plasticizer in PVC products and as a chemical intermediate. Phthalate esters, in general, can be used to improve the flexibility and performance of coating films. Therefore, dipropyl isophthalate could potentially be utilized as a modifying agent or plasticizer in specific coating systems to enhance their physical properties.

Exploratory Applications in Advanced Materials

A significant area of polymer research is the development of optically active, or chiral, polymers. These materials have unique properties that make them suitable for applications in chiral separation and asymmetric catalysis. One synthetic strategy involves incorporating chirality into the polymer backbone by using monomers derived from isophthalic acid that have been functionalized with chiral groups.

Researchers have successfully synthesized novel optically active polyamides by designing and preparing chiral diacid monomers based on the isophthalic acid structure. nih.govresearchgate.net In these studies, a chiral moiety, such as an amino acid derivative (e.g., L-alanine or L-leucine), is attached to the 5-position of the isophthalic acid ring, creating a complex chiral diacid monomer. nih.govresearchgate.net For instance, monomers like 5-[4-(2-phthalimidiylpropanoylamino)-benzoylamino]isophthalic acid have been synthesized and characterized. nih.gov

These chiral diacid monomers are then polymerized with various aromatic or aliphatic diisocyanates or diamines to yield optically active polyamides. mdpi.comresearchgate.netnih.gov Microwave-assisted synthesis has been shown to be a particularly effective method, offering excellent yields and significantly shorter reaction times compared to conventional heating. nih.govresearchgate.net The resulting polymers exhibit optical rotation, confirming the successful incorporation of the chiral center from the isophthalic acid-derived monomer into the polymer structure. nih.gov

These novel polyamides demonstrate not only optical activity but also desirable material properties, such as high thermal stability, with glass-transition temperatures often exceeding 200°C, and good solubility in various organic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide. nih.gov

| Chiral Monomer Based on Isophthalic Acid | Co-monomer(s) | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| 5-[4-(2-phthalimidiylpropanoylamino)-benzoylamino]isophthalic acid | Various aromatic and aliphatic diisocyanates | Optically Active Polyamides (PAs) | Microwave synthesis is efficient; polymers are soluble and thermally stable (Tg > 200°C). | nih.gov |

| 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid | 4,4′-methylenebis(phenyl isocyanate), toluylene-2,4-diisocyanate, etc. | Optically Active Polyamides (PAs) | Microwave-assisted polycondensation yields polymers with good yield and moderate inherent viscosities. | researchgate.net |

| (2S)-5-[4-(4-methyl-2-phthalimidylpentanoyl-amino)benzoylamino]isophthalic acid | Aliphatic and aromatic diisocyanates | Optically Active Polyamides | Polymers exhibit good thermal properties with 5% mass loss temperature up to 355°C. | mdpi.com |

| 5-(2-phthalimidiylpropanoylamino) isophthalic acid | Various aromatic diamines | Aromatic Optically Active Polyamides | Polymers show good thermal stability (>350°C) and excellent solubility in amide-type solvents. | researchgate.net |

Research into organosilicon compounds has led to the synthesis of novel macrocyclic structures known as silacyclophanones. These are cyclic organosilicon esters, and studies have demonstrated their formation using esters of isophthalic acid. In one study, previously unknown 16-membered cyclic organosilicon esters of isophthalic acid were synthesized by reacting the trimethylsilyl (B98337) ester of isophthalic acid with various methyl(organyl)dichlorosilanes (MeRSiCl₂, where R can be a methyl, vinyl, or phenyl group). nih.gov

The reaction yielded these 16-membered silacyclophanones in high yields of 69–77%. nih.gov The structure of these molecules incorporates the rigid isophthalate unit into a large ring with flexible organosilicon linkages. Further research showed that reacting the isophthalic ester with 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane resulted mainly in a 14-membered cyclosiloxane ester, demonstrating that the final ring size can be influenced by the choice of the silicon-containing reactant. nih.gov

These findings open up possibilities for creating novel macrocyclic compounds with unique host-guest chemistry potential or as precursors for new types of silicon-containing polymers, where the isophthalate group provides a rigid structural element.

The drive towards sustainability has spurred research into bio-based polymers as alternatives to petroleum-based plastics. Isophthalic acid and its esters, while traditionally petroleum-derived, are being incorporated into new, partially bio-based polymer structures to create materials with enhanced properties.

In the field of unsaturated polyester resins (UPRs), research has focused on replacing traditional petroleum-based components with bio-based alternatives. One study investigated substituting maleic anhydride (B1165640) with bio-based itaconic acid in the synthesis of an isophthalic acid-based UPR. european-coatings.com The polyester was synthesized through the reaction of itaconic acid and maleic anhydride with isophthalic acid and neopentyl glycol. european-coatings.com The results indicated that the substitution with itaconic acid was successful, leading to improved mechanical properties in the final cured material with only a slight compromise in thermal properties. european-coatings.com

Isophthalic acid is a key monomer in producing isophthalic polyester resins, which are known to be superior to standard orthophthalic resins in terms of strength, chemical resistance, and thermal properties. taylorandfrancis.com Its incorporation into bio-based polymer schemes aims to combine these performance advantages with a more sustainable material profile. For instance, isophthalic acid can be used in small amounts to modify terephthalic acid-based polyesters to enhance their biodegradability. google.com

| Polymer Type | Isophthalate Role | Other Key Monomers | Key Research Finding | Reference |

|---|---|---|---|---|

| Unsaturated Polyester Resin (UPR) | Core aromatic acid | Itaconic acid (bio-based), Neopentyl glycol, Maleic anhydride | Replacing maleic anhydride with itaconic acid improves mechanical properties of the isophthalic resin. | european-coatings.com |

| Isophthalic Polyester Resins | Primary saturated acid component | Various glycols | Offers superior strength, chemical resistance, and thermal properties compared to orthophthalic resins. | taylorandfrancis.com |

| Biodegradable Polyesters | Modifier | Terephthalic acid, various diols | Can be used to replace up to 5 mole% of terephthalic acid to render the polyester biodegradable. | google.com |

| Poly(ester amide)s (PEAs) | Property modifier (imparts rigidity) | Amino acids, diols, other dicarboxylic acids | The inclusion of aromatic moieties like isophthalates can improve thermal and mechanical properties. | upc.edu |

Molecular Modeling and Computational Chemistry of Dipropyl Isophthalate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of dipropyl isophthalate (B1238265). These methods provide a detailed picture of the electron distribution and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of phthalate (B1215562) esters. nih.gov By applying DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, key molecular parameters like dipole moment, polarizability, proton affinity, and ionization energy can be computed for molecules similar to dipropyl isophthalate. nih.gov These parameters are essential for predicting the molecule's behavior in different chemical environments.

For dipropyl isophthalate, DFT calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites. The carbonyl groups of the ester functionalities are expected to be electron-withdrawing, leading to a partial positive charge on the carbonyl carbons and a partial negative charge on the oxygen atoms. The aromatic ring's electron density would also be influenced by the two ester groups in the meta position.

Table 1: Calculated Electronic Properties of a Representative Isophthalate Ester (Illustrative) This table presents illustrative data based on typical values for similar phthalate esters as direct data for dipropyl isophthalate is not readily available in the provided search results.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Polarizability (ų) | ~25 - 30 | Measures the deformability of the electron cloud, affecting van der Waals interactions. |

| HOMO Energy (eV) | ~ -7.0 to -8.0 | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | ~ -1.0 to -2.0 | Relates to the ability to accept electrons (electrophilicity). |

Simulation of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving dipropyl isophthalate. By simulating reaction pathways, chemists can identify the most likely mechanisms and the structures of high-energy transition states. For instance, the hydrolysis of dipropyl isophthalate to isophthalic acid and propanol (B110389) can be modeled to understand the energy barriers and intermediates involved.

These simulations often employ methods like the nudged elastic band (NEB) or similar techniques to find the minimum energy path between reactants and products. The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for the reaction to proceed. The geometry and vibrational frequencies of the transition state can be calculated to confirm its nature and to compute reaction rates using transition state theory. While specific studies on dipropyl isophthalate are not prevalent, the methodologies are well-established for ester hydrolysis. researchgate.netresearchgate.net

Theoretical Studies on Intermolecular Interactions and Aggregation Behavior

The way dipropyl isophthalate molecules interact with each other and with other molecules is crucial for understanding its macroscopic properties, such as boiling point, viscosity, and its behavior in solutions. Theoretical studies can quantify the strength and nature of these intermolecular interactions.

For dipropyl isophthalate, the primary intermolecular forces would be van der Waals interactions (specifically, London dispersion forces) due to the nonpolar propyl chains and the aromatic ring, as well as dipole-dipole interactions arising from the polar ester groups. The potential for π-π stacking between the aromatic rings of adjacent molecules can also contribute to aggregation. mdpi.com

Computational models can predict how these interactions lead to the formation of molecular aggregates. nih.govrsc.org In nonpolar solvents, aggregation might be less pronounced, while in polar solvents like water, hydrophobic interactions would drive the nonpolar parts of the molecules to cluster together. Understanding this aggregation behavior is important, for example, in predicting its environmental fate and transport. mdpi.com

Solubility and Phase Behavior Modeling of Isophthalate Esters

The solubility of dipropyl isophthalate in various solvents is a key parameter for its application and environmental distribution. Computational models can predict solubility based on the thermodynamic principles governing the dissolution process.

The dissolution of a solute in a solvent can be described by the Gibbs free energy of dissolution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions.

ΔG_sol = ΔH_sol - TΔS_sol

For the dissolution of isophthalic acid, a related compound, in various solvent mixtures, studies have shown that the process is generally endothermic (ΔH_sol > 0), meaning it requires energy to break the solute-solute and solvent-solvent interactions. researchgate.net The increase in entropy (ΔS_sol > 0) upon mixing often drives the dissolution process. researchgate.net

For dipropyl isophthalate, a similar endothermic dissolution process can be expected in many solvents. The magnitude of the enthalpy and entropy of dissolution will depend on the specific solvent and temperature. For instance, the solubility of phthalate esters in water generally decreases with increasing alkyl chain length due to the larger hydrophobic effect. researchgate.net

Table 2: Thermodynamic Parameters of Dissolution for a Representative Isophthalate Ester in a Given Solvent (Illustrative) This table provides an illustrative example of the kind of data obtained from thermodynamic analysis of dissolution, as specific data for dipropyl isophthalate was not found in the search results.

| Thermodynamic Parameter | Illustrative Value | Interpretation |

|---|---|---|

| ΔH_sol (kJ/mol) | Positive | Endothermic process, energy is absorbed to overcome intermolecular forces. researchgate.net |

| ΔS_sol (J/mol·K) | Positive | Increase in disorder as the solute dissolves. researchgate.net |

| ΔG_sol (kJ/mol) | Depends on T, can be positive or negative | Determines the spontaneity of the dissolution process. |

Spectroscopic and Analytical Characterization in Dipropyl Isophthalate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural analysis of dipropyl isophthalate (B1238265), providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H-NMR Analysis of Isophthalate Ester Structures

The ¹H-NMR spectrum of dipropyl isophthalate provides a definitive fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the isophthalate ring and the aliphatic protons of the two n-propyl ester groups.

The aromatic region for a 1,3-disubstituted benzene (B151609) ring, as in isophthalate, typically shows a complex multiplet pattern due to spin-spin coupling between the non-equivalent protons. The proton at the C2 position is expected to appear as a singlet or a finely split triplet at the most downfield position. The other aromatic protons will also produce characteristic multiplets.

The propyl chains produce three distinct sets of signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons attached to the ester oxygen (-O-CH₂-). The integration of these peak areas corresponds to the ratio of protons in each unique environment, confirming the structure.

Table 1: Predicted ¹H-NMR Chemical Shifts for Dipropyl Isophthalate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2) | ~8.6 | s (singlet) |

| Aromatic H (C4, C6) | ~8.2 | d (doublet) |

| Aromatic H (C5) | ~7.6 | t (triplet) |

| Ester Methylene (-O-CH₂-) | ~4.3 | t (triplet) |

| Propyl Methylene (-CH₂-) | ~1.8 | sextet |

Note: Predicted values are based on general principles and data for similar aromatic esters. Actual values may vary based on solvent and experimental conditions.

¹³C-NMR Spectroscopy for Carbon Framework Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of dipropyl isophthalate. A proton-decoupled ¹³C-NMR spectrum shows a single peak for each unique carbon atom.

The spectrum would feature signals for the carbonyl carbons of the ester groups, typically found in the 165-175 ppm range. The aromatic carbons would appear in the 120-140 ppm region, with quaternary carbons (C1 and C3) showing different shifts from the proton-attached carbons. The aliphatic carbons of the propyl groups would be observed at higher field (lower ppm values), with the carbon attached to the oxygen (-O-CH₂-) being the most downfield of the three.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Dipropyl Isophthalate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic C (C1, C3) | ~134 |

| Aromatic C (C5) | ~133 |

| Aromatic C (C4, C6) | ~130 |

| Aromatic C (C2) | ~129 |

| Ester Methylene (-O-CH₂-) | ~67 |

| Propyl Methylene (-CH₂-) | ~22 |

Note: Predicted values based on established correlation charts and data for analogous compounds.

Application of NMR in Ester-Interchange Studies within Polymer Systems

NMR spectroscopy is a powerful technique for monitoring transesterification, or "ester-interchange," reactions in the production of copolyesters. When isophthalic acid is incorporated into a polymer chain, for instance with terephthalic acid and a diol like ethylene (B1197577) glycol, NMR can track the reaction's progress. acs.org

Initially, a physical blend of two homopolymers, such as poly(ethylene terephthalate) and poly(ethylene isophthalate), would show distinct NMR signals for the ethylene glycol units in each environment (T-E-T and I-E-I). As transesterification occurs during melt-processing, new hybrid environments are created where an ethylene glycol unit is situated between a terephthalate (B1205515) and an isophthalate unit (T-E-I). acs.org ¹H-NMR can detect the emergence of new peaks corresponding to these hybrid diads. By integrating the peaks representing the different glycol environments, the degree of randomness and the average block length of the resulting copolyester can be quantified, providing crucial insights into the polymer's final properties. acs.orgacs.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FT-IR are fundamental for quickly identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of dipropyl isophthalate is dominated by absorptions characteristic of its ester and aromatic functionalities. The most prominent feature is the strong carbonyl (C=O) stretching vibration. For aromatic esters, this peak typically appears at a slightly lower wavenumber (around 1715-1730 cm⁻¹) compared to saturated esters, due to conjugation with the benzene ring. spectroscopyonline.comlibretexts.org

Other key absorptions include two distinct C-O stretching bands, one for the C-C-O linkage and another for the O-C-C linkage of the ester group, which are typically strong and found in the 1300-1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The spectrum also shows C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chains (below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear as a series of absorptions in the 1600-1450 cm⁻¹ region, while C-H out-of-plane bending bands in the 900-650 cm⁻¹ range can give clues about the 1,3-substitution pattern of the benzene ring. pressbooks.pubudel.edu

Table 3: Characteristic FT-IR Absorption Bands for Dipropyl Isophthalate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ester C=O | Stretch | 1730-1715 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Ester C-O | Stretch | 1300-1000 | Strong (multiple bands) |

Mass Spectrometry (MS) in Product Identification and Degradation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of dipropyl isophthalate and for analyzing its fragmentation patterns, which aids in structural confirmation and in identifying degradation products. In chemical ionization (CI) mass spectrometry, dipropyl isophthalate (M) can be ionized by reacting with reagent ions like H₃O⁺ to form a protonated molecule, MH⁺. rsc.orgresearchgate.net

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum. While many phthalate (B1215562) isomers with long alkyl chains produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride (B1165640), the relative intensity of this peak can vary significantly between ortho-, meta-, and para-isomers. coventry.ac.ukrsc.org This difference in fragmentation allows MS to be a powerful tool for distinguishing between isomers like dipropyl phthalate and dipropyl isophthalate. rsc.org

Further fragmentation of dipropyl isophthalate can involve the loss of the propyl group (-C₃H₇) or a propoxy group (-OC₃H₇). A McLafferty rearrangement, a common fragmentation pathway for esters with sufficiently long alkyl chains, can also occur, leading to the loss of a neutral propene molecule (C₃H₆). rsc.orgresearchgate.net By analyzing these fragments, researchers can confirm the identity of the parent compound and identify byproducts or degradation products in complex mixtures. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Dipropyl isophthalate |

| Isophthalic acid |

| Dipropyl phthalate |

| Terephthalic acid |

| Ethylene glycol |

| Poly(ethylene terephthalate) |

| Poly(ethylene isophthalate) |

| Benzene |

Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of non-volatile compounds like dipropyl isophthalate. It is widely used to determine the presence of impurities and to quantify the main component in a sample. youtube.com

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). youtube.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.

For phthalate analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov A UV detector is often used for detection, as phthalates absorb ultraviolet light. nih.govoup.com For instance, a method for the simultaneous determination of ten phthalic acid esters, including dipropyl phthalate, utilized a C18 column with a diode array detector set at 224 nm. oup.com

The purity of dipropyl isophthalate can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to dipropyl isophthalate is proportional to its concentration, allowing for quantitative analysis. nih.gov Method validation for HPLC analysis of phthalates typically involves assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: HPLC Conditions for Phthalate Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ACE-5 C18, 4.6 x 250 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Acetonitrile and water (often with a buffer like KH2PO4) | sielc.comnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |

| Detection | UV at 224-230 nm | nih.govoup.com |

| Column Temp. | Ambient or controlled (e.g., 20-40°C) | google.com |

This interactive table presents typical HPLC conditions for the analysis of phthalates.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers by determining their molecular weight distribution. azom.com This information is crucial as the molecular weight significantly influences the physical properties of a polymer, such as its strength, flexibility, and processing behavior. lcms.cz

In GPC, a polymer solution is passed through a column packed with porous gel beads. azom.com Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores to varying extents, resulting in a longer retention time. lcms.cz This separation by hydrodynamic volume allows for the determination of the molecular weight distribution of the polymer. azom.com

GPC is essential in the quality control of polymers synthesized using dipropyl isophthalate as a plasticizer or comonomer. It can be used to monitor changes in molecular weight that may occur during processing or degradation. The technique provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz

The choice of solvent (mobile phase) and column is critical for a successful GPC analysis and depends on the polymer being analyzed. chromatographyonline.com For example, the analysis of polybutylene terephthalate (PBT) can be carried out using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the mobile phase with specialized columns. lcms.cz

Table 3: Key Parameters Determined by GPC

| Parameter | Description | Source |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | lcms.cz |

| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to the presence of high molecular weight molecules. | lcms.cz |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. | lcms.cz |

| Hydrodynamic Radius (Rh) | The effective radius of the polymer molecule in solution. | researchgate.net |

This interactive table outlines the key parameters obtained from GPC analysis of polymers.

Advanced Spectroscopic Techniques

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis-DR) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques used to characterize materials containing dipropyl isophthalate, particularly in the context of polymers and catalysts.

UV-Vis-DR spectroscopy provides information about the electronic properties of a material. It measures the light that is diffusely scattered from a sample's surface. This technique is useful for characterizing materials that are not transparent or are in powder form. For example, in the characterization of nanocomposites, UV-Vis spectra can indicate the reduction of graphene oxide and the attachment of other molecules. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information about the elemental composition and chemical states of the atoms on the surface of a material (typically the top 1-10 nm). researchgate.netyoutube.com The sample is irradiated with X-rays, causing the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of oxidation states and functional groups. researchgate.netresearchgate.net For instance, XPS can be used to study the surface of a polymer to which dipropyl isophthalate has been added, to understand its distribution and interaction with the polymer matrix.

Table 4: Information Provided by UV-Vis-DR and XPS

| Technique | Information Obtained | Typical Application | Source |

|---|---|---|---|

| UV-Vis-DR | Electronic transitions, band gap energy | Characterization of semiconductor and nanocomposite materials | researchgate.net |

| XPS | Elemental composition, chemical states, oxidation states | Surface analysis of polymers, catalysts, and thin films | researchgate.netresearchgate.net |

This interactive table compares the information obtained from UV-Vis-DR and XPS techniques.

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for investigating the local atomic and electronic structure of a specific element within a material, making it particularly valuable for studying catalytic systems. nih.gov XAS is element-specific and can be applied to crystalline and non-crystalline materials, including those in solution or under reaction conditions (in situ or operando studies). nih.govmdpi.com

XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govescholarship.org

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. nih.govsigray.com By analyzing the pre-edge and edge features of the spectrum, one can deduce the electronic configuration and local symmetry of the element of interest. mdpi.com

EXAFS refers to the oscillatory structure observed at energies above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic environment of the absorbing atom, including the types of neighboring atoms, their distances (bond lengths), and their coordination numbers. nih.govrsc.org

In the context of research related to dipropyl isophthalate, XAS could be used to study metallo-catalysts used in the synthesis or degradation of polyesters containing isophthalate moieties. For example, if a transition metal catalyst is used, XAS can probe the oxidation state and coordination environment of the metal center during the catalytic cycle, providing insights into the reaction mechanism. nih.gov The analysis of XAS data often involves comparing the experimental spectrum to theoretical models or to the spectra of known reference compounds. nih.gov

Table 5: Comparison of XANES and EXAFS

| Feature | XANES (X-ray Absorption Near-Edge Structure) | EXAFS (Extended X-ray Absorption Fine Structure) | Source |

|---|---|---|---|

| Energy Range | From ~20 eV below to ~50 eV above the absorption edge | From ~50 eV to ~1000 eV above the absorption edge | nih.govescholarship.org |

| Information | Oxidation state, coordination geometry (e.g., tetrahedral, octahedral) | Bond distances, coordination numbers, identity of neighboring atoms | mdpi.comnih.gov |

| Analysis | Comparison with standards, pre-edge peak analysis, linear combination fitting | Fourier transform analysis, curve fitting with theoretical standards | nih.govrsc.org |

This interactive table highlights the differences between the XANES and EXAFS regions of an X-ray absorption spectrum.

Environmental Degradation and Biotransformation Research of Dipropyl Isophthalate

Microbial Degradation Pathways of Phthalate (B1215562) Esters

The biodegradation of phthalate esters (PAEs), a class of compounds to which dipropyl isophthalate (B1238265) belongs, is a critical process in their removal from the environment. Microorganisms have evolved diverse metabolic pathways to utilize these synthetic compounds as sources of carbon and energy. The initial and universal step in the microbial degradation of PAEs, under both aerobic and anaerobic conditions, is the enzymatic hydrolysis of the ester bonds.

Hydrolysis to Corresponding Phthalic Acid Isomers

The primary step in the microbial breakdown of dipropyl isophthalate involves the cleavage of its two ester linkages by hydrolase enzymes, specifically carboxylesterases. This reaction yields one molecule of isophthalic acid and two molecules of propanol (B110389). While the liberated propanol is a simple alcohol that is readily assimilated into central metabolic pathways by a wide range of microorganisms, the aromatic core, isophthalic acid, requires more specialized enzymatic machinery for its further degradation. The hydrolysis of the ester bonds is considered a crucial prerequisite for the subsequent catabolism of the phthalate moiety. Research on various phthalate esters has consistently shown that this initial hydrolytic step is essential for making the aromatic ring accessible to the oxygenases and other enzymes involved in ring cleavage.

| Substrate | Enzyme | Products | Significance |

| Dipropyl Isophthalate | Carboxylesterase | Isophthalic Acid, Propanol | Initial step in biodegradation, making the aromatic core available for further degradation. |

Aerobic Catabolism Mechanisms and Intermediates (e.g., Protocatechuate)

Under aerobic conditions, the isophthalic acid produced from the hydrolysis of dipropyl isophthalate is further degraded through a series of enzymatic reactions. A key intermediate in the aerobic catabolism of many aromatic compounds, including isomers of phthalic acid, is protocatechuate (3,4-dihydroxybenzoic acid). The conversion of isophthalic acid to protocatechuate is believed to be initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring. While the specific "isophthalate dioxygenase" has not been as extensively characterized as the dioxygenases acting on phthalate and terephthalate (B1205515), studies on mixed bacterial cultures have indicated that the aerobic degradation of isophthalic acid proceeds via protocatechuate.

Once formed, protocatechuate is a substrate for ring cleavage, which is a critical step in the mineralization of the aromatic ring. This cleavage is catalyzed by protocatechuate dioxygenases, leading to the formation of aliphatic intermediates that can then enter the tricarboxylic acid (TCA) cycle. There are several well-characterized pathways for protocatechuate degradation, primarily distinguished by the position of ring cleavage:

Ortho-cleavage (or β-ketoadipate pathway): Protocatechuate 3,4-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons, leading to the formation of β-carboxy-cis,cis-muconate.

Meta-cleavage: Protocatechuate 4,5-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups.

These pathways ultimately convert the aromatic ring of isophthalic acid into central metabolic intermediates, allowing for the complete mineralization of the original dipropyl isophthalate molecule.

| Intermediate | Key Enzyme | Cleavage Product | Metabolic Fate |

| Isophthalic Acid | Isophthalate Dioxygenase (putative) | Protocatechuate | Central intermediate in aerobic degradation. |

| Protocatechuate | Protocatechuate 3,4-dioxygenase | β-Carboxy-cis,cis-muconate | Enters the β-ketoadipate pathway, leading to the TCA cycle. |

| Protocatechuate | Protocatechuate 4,5-dioxygenase | 2-hydroxy-4-carboxymuconic semialdehyde | Enters a meta-cleavage pathway, leading to the TCA cycle. |

Anaerobic Biotransformation Pathways and Key Enzymes (e.g., CoA Ligases, Decarboxylases)

In the absence of oxygen, microorganisms employ distinct strategies to break down the stable aromatic ring of isophthalic acid. A well-studied example is the anaerobic degradation of isophthalate by the syntrophic bacterium Syntrophorhabdus aromaticivorans. This process is initiated by the activation of isophthalic acid to its coenzyme A (CoA) thioester, a reaction catalyzed by a specific CoA ligase.

The key steps in the anaerobic biotransformation of isophthalic acid are:

Activation: Isophthalic acid is activated to isophthalyl-CoA by an ATP-dependent isophthalate:CoA ligase (IPCL). This step increases the reactivity of the carboxyl group that will be removed.

Decarboxylation: The isophthalyl-CoA is then decarboxylated to benzoyl-CoA by a UbiD-family isophthalyl-CoA decarboxylase (IPCD). This is a critical step that removes one of the carboxyl groups from the aromatic ring. The IPCD enzyme requires a prenylated flavin mononucleotide (prFMN) cofactor, which is synthesized by a UbiX-like flavin prenyltransferase.

Further Degradation: The resulting benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through the reductive benzoyl-CoA pathway.

This anaerobic pathway highlights the metabolic versatility of microorganisms in degrading xenobiotic compounds in anoxic environments.

| Step | Enzyme | Substrate | Product | Cofactor/Energy Source |

| Activation | Isophthalate:CoA ligase (IPCL) | Isophthalic Acid | Isophthalyl-CoA | ATP, CoA |

| Decarboxylation | Isophthalyl-CoA decarboxylase (IPCD) | Isophthalyl-CoA | Benzoyl-CoA | Prenylated Flavin Mononucleotide (prFMN) |

Abiotic Degradation Mechanisms in Environmental Contexts

In addition to microbial degradation, dipropyl isophthalate can be transformed in the environment through abiotic processes. These processes, which include hydrolysis and photolysis, are influenced by environmental factors such as pH, temperature, and the presence of sunlight.

Hydrolysis Kinetics

The abiotic hydrolysis of dipropyl isophthalate involves the chemical cleavage of its ester bonds by water, leading to the formation of monopropyl isophthalate and eventually isophthalic acid and propanol. The rate of this reaction is highly dependent on the pH of the surrounding medium.

Neutral pH: At neutral pH (around 7), the hydrolysis of phthalate esters, including by inference dipropyl isophthalate, is generally a very slow process.

Alkaline Conditions: Under alkaline conditions (high pH), the rate of hydrolysis is significantly enhanced. This base-catalyzed hydrolysis is typically the dominant abiotic hydrolysis pathway in the environment.

Acidic Conditions: Acid-catalyzed hydrolysis also occurs but is generally much slower than base-catalyzed hydrolysis for phthalate esters.

| Condition | Relative Rate of Hydrolysis | Primary Mechanism |

| Neutral pH | Very Slow | Neutral hydrolysis |

| Alkaline pH | Fast | Base-catalyzed hydrolysis |

| Acidic pH | Slow | Acid-catalyzed hydrolysis |

Photolysis and Photocatalysis Studies

Photolysis, the degradation of a compound by light, is another potential abiotic degradation pathway for dipropyl isophthalate in the environment.

Indirect Photolysis and Photocatalysis: The degradation of dipropyl isophthalate by light can be significantly accelerated in the presence of photosensitizing substances or photocatalysts.

Photosensitization: Natural components of surface waters, such as dissolved organic matter (e.g., humic acids), can absorb sunlight and produce reactive oxygen species (e.g., hydroxyl radicals) that can then attack and degrade dipropyl isophthalate.

Photocatalysis: The presence of semiconductor minerals, such as titanium dioxide (TiO₂), can also promote the photodegradation of phthalates. When TiO₂ absorbs UV light, it generates highly reactive electron-hole pairs, which in turn produce reactive oxygen species that can mineralize organic pollutants like dipropyl isophthalate. Studies on the photocatalytic degradation of isophthalic acid have demonstrated its effective removal from water in the presence of TiO₂ and UV irradiation. While specific kinetic data for dipropyl isophthalate is scarce, the principles of photocatalysis suggest it would be susceptible to this degradation mechanism.

| Process | Description | Environmental Relevance |

| Direct Photolysis | Degradation by direct absorption of sunlight. | Negligible for dipropyl isophthalate due to a lack of absorption at relevant wavelengths. |

| Indirect Photolysis | Degradation by reactive species generated by photosensitizers (e.g., dissolved organic matter). | Can contribute to degradation in sunlit surface waters. |

| Photocatalysis | Degradation facilitated by a photocatalyst (e.g., TiO₂) upon light absorption. | Potentially significant in environments containing photocatalytic minerals and sunlight. |

Factors Influencing Biodegradability of Isophthalate Esters

The biodegradation of isophthalate esters, including dipropyl isophthalate, is a critical process for their removal from the environment. Several factors significantly influence the rate and extent of their breakdown by microorganisms. These factors are primarily related to the chemical structure of the ester, the environmental conditions, and the availability of the compound to microorganisms.

Chemical Structure: The structure of the alkyl side chains is a primary determinant of biodegradability. nih.gov Generally, isophthalate esters with shorter, linear alkyl chains are more readily degraded than those with longer or branched chains. nih.govresearchgate.net This is because the initial step in biodegradation is often the enzymatic hydrolysis of the ester bonds, and the accessibility of these bonds to microbial enzymes is sterically hindered by bulky side chains. nih.gov The position of the ester groups on the benzene (B151609) ring also plays a role; for instance, phthalate (ortho-isomer) degradation pathways are well-studied, while research on isophthalates (meta-isomer) and terephthalates (para-isomer) is also advancing. nih.govbohrium.com

Environmental Conditions: Key environmental parameters that affect the biodegradation of isophthalate esters include pH, temperature, and the presence of oxygen.

pH and Temperature: Microbial activity is highly dependent on pH and temperature. Most bacteria and fungi involved in phthalate degradation have optimal pH ranges around neutrality (pH 7.0) and temperature ranges between 30-37°C. mdpi.com Deviations from these optimal conditions can significantly slow down or even halt the degradation process. For example, one study found that the degradation of di-n-butyl phthalate (DBP) by a Sphingobium sp. was optimal at pH 7.0 and 30°C. mdpi.com

Oxygen Availability: The presence of oxygen is a crucial factor. Aerobic degradation of phthalates is generally much faster and more complete than anaerobic degradation. researchgate.netpublish.csiro.au Under aerobic conditions, dioxygenase enzymes initiate the breakdown of the aromatic ring. researchgate.netnih.gov In anaerobic environments, the degradation process is slower and follows different metabolic pathways, often involving the formation of coenzyme A thioesters before ring cleavage. researchgate.netbohrium.com

Bioavailability: The bioavailability of isophthalate esters, which is their availability for microbial uptake and metabolism, is another critical factor. nih.gov Isophthalate esters with longer alkyl chains tend to have lower water solubility and higher hydrophobicity, causing them to adsorb strongly to soil and sediment particles. canada.ca This sorption can reduce their availability to microorganisms in the aqueous phase. nih.gov The presence of surfactants or other organic matter can sometimes enhance bioavailability by increasing the solubility of the esters. researchgate.net

The following table summarizes the key factors influencing the biodegradability of isophthalate esters:

| Factor | Influence on Biodegradability |

| Chemical Structure | |

| Alkyl Chain Length | Shorter chains are generally more rapidly degraded. nih.gov |

| Alkyl Chain Branching | Branched chains decrease biodegradability due to steric hindrance. nih.gov |

| Isomer Position | The position of the carboxyl groups on the benzene ring affects the enzymatic pathways. nih.govbohrium.com |

| Environmental Conditions | |

| pH | Optimal degradation typically occurs at neutral pH. mdpi.com |

| Temperature | Mesophilic temperatures (30-37°C) are generally optimal for microbial degradation. mdpi.com |

| Oxygen | Aerobic conditions lead to faster and more complete degradation. researchgate.netpublish.csiro.au |

| Bioavailability | |

| Water Solubility | Lower solubility of long-chain esters can limit their availability to microbes. canada.ca |

| Sorption to Particles | Strong adsorption to soil and sediment can reduce bioavailability. nih.gov |

Development of Bioremediation Strategies for Phthalate Esters

The widespread contamination of environments with phthalate esters has spurred the development of bioremediation strategies to clean up affected sites. These strategies primarily leverage the metabolic capabilities of microorganisms to break down these pollutants into less harmful substances. nih.gov The main approaches include bioaugmentation, biostimulation, and the use of enzyme-based systems.

Bioaugmentation: This strategy involves the introduction of specific microorganisms with known phthalate-degrading capabilities into a contaminated environment. researchgate.net This is particularly useful in sites where the indigenous microbial population lacks the ability to efficiently degrade the target pollutants. Numerous bacterial and fungal strains capable of degrading various phthalate esters have been isolated and characterized. mdpi.comnih.govnih.gov For example, species of Gordonia, Sphingomonas, Rhizobium, and Fusarium have demonstrated the ability to degrade different phthalate esters. nih.govnih.govnih.gov The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the new environment.

Biostimulation: In contrast to bioaugmentation, biostimulation aims to enhance the degradation activity of the indigenous microbial populations by adding nutrients or other growth-limiting substances. researchgate.net This can include the addition of nitrogen, phosphorus, and other essential nutrients to support microbial growth. Adjusting environmental conditions such as pH and oxygen levels to be more favorable for the native degraders is also a form of biostimulation. mdpi.com For instance, the addition of organic amendments like compost or sludge has been shown to enhance the degradation rate of phthalate esters in soil. researchgate.net